![molecular formula C23H24N2O3 B2926469 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide CAS No. 898458-61-2](/img/structure/B2926469.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a furyl group (a furan ring), and a methoxy-benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through N-alkylation of dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline, furyl, and methoxy-benzamide groups. The isoquinoline group is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The furyl group is a five-membered ring containing an oxygen atom, and the methoxy-benzamide group consists of a methoxy group (-OCH3) attached to a benzamide group .Applications De Recherche Scientifique
Receptor Binding Studies
The study of receptor binding characteristics of benzamide analogs, including compounds similar to N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide, has been instrumental in identifying high-affinity ligands for sigma-2 receptors. Such compounds are significant for understanding receptor interactions and developing diagnostic tools or therapeutic agents targeting specific receptor subtypes (Xu et al., 2005).
Synthesis and Characterization
Research on the synthesis of isoquinoline derivatives, including methods like the Bischler–Napieralski isoquinoline synthesis, provides insights into creating diverse chemical entities for further pharmacological evaluation. Such synthetic methodologies enable the exploration of novel compounds with potential biological activities (Doi et al., 1997).
Anticancer Activity
Compounds with the tetrahydroisoquinoline moiety have been investigated for their potential as anticancer agents. The synthesis and evaluation of these compounds, including their derivatives, underscore the ongoing search for new therapeutic molecules against various cancer types. This research area highlights the importance of novel synthetic compounds in discovering potential treatments for cancer (Redda et al., 2010).
Antimicrobial and Anti-inflammatory Activities
The exploration of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides for antimicrobial, anti-inflammatory, and psychotropic activities illustrates the potential of isoquinoline derivatives in treating various conditions. Such studies are crucial for identifying compounds with multiple therapeutic effects, offering a broad spectrum of applications in medicinal chemistry (Zablotskaya et al., 2013).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-9-4-8-18(14-20)23(26)24-15-21(22-10-5-13-28-22)25-12-11-17-6-2-3-7-19(17)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLIFXSVRMARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

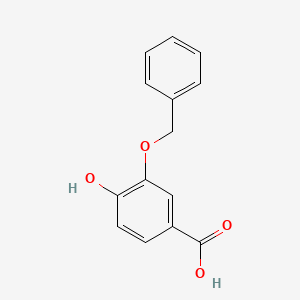

![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)
![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)
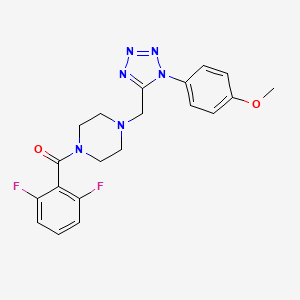
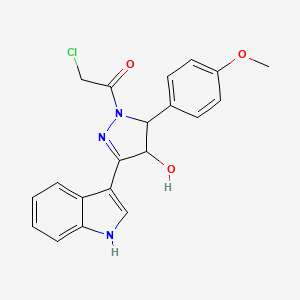
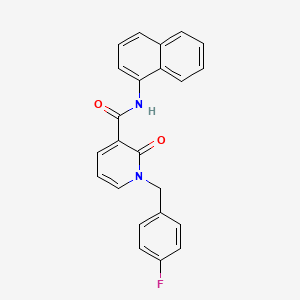
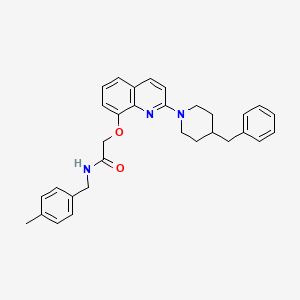
![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)
![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)